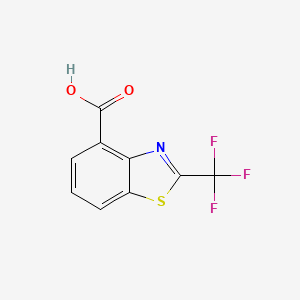

2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2S/c10-9(11,12)8-13-6-4(7(14)15)2-1-3-5(6)16-8/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVHMQXKZFMJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of benzothiazole derivatives using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium carbonate (Cs₂CO₃) under mild conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF₃SO₃H) as a catalyst for the direct trifluoromethylation of benzothiazole .

Industrial Production Methods

Industrial production of 2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, cesium carbonate (Cs₂CO₃)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Substituted benzothiazoles with various functional groups

Scientific Research Applications

Medicinal Chemistry

2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid has been investigated for its potential as a drug candidate due to its biological activities:

- Antimicrobial Activity : Studies have shown that compounds derived from this structure exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : It has been evaluated for anticancer activity in vitro against several cancer cell lines. For instance, derivatives of this compound have demonstrated effectiveness against breast cancer cells .

Agricultural Applications

The compound serves as an intermediate in the synthesis of agricultural bactericides. For example:

- Thifluzamide Production : It is a key intermediate in the synthesis of thifluzamide, an agricultural fungicide that protects crops from fungal diseases .

Materials Science

In materials science, 2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid is utilized for developing advanced materials:

- Polymer Chemistry : Its unique chemical properties allow it to be incorporated into polymers and coatings, enhancing their stability and performance.

Case Study 1: Anticancer Activity Evaluation

A study published in Scientific Reports evaluated the anticancer effects of various benzothiazole derivatives on human tumor cell lines. The results indicated that derivatives containing the trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid | HCT116 | 15 |

| Non-fluorinated derivative | HCT116 | 30 |

Case Study 2: Agricultural Efficacy

Research on thifluzamide demonstrated that its efficacy as a fungicide was significantly improved when synthesized from 2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid. Field trials showed a reduction in fungal infections by over 50% compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid

- CAS Number : 1781508-50-6

- Molecular Formula: C₉H₄F₃NO₂S

- Molecular Weight : 247.19 g/mol

- Structural Features : The compound comprises a benzothiazole core substituted with a trifluoromethyl (-CF₃) group at position 2 and a carboxylic acid (-COOH) group at position 4 ().

Key Properties :

- The trifluoromethyl group enhances electron-withdrawing effects, improving metabolic stability and lipophilicity, which is advantageous in medicinal chemistry.

- The carboxylic acid moiety allows for hydrogen bonding and salt formation, enhancing solubility and interaction with biological targets.

Comparison with Structural Analogs

Substituent Variations in Benzothiazole Derivatives

The following table highlights key differences in substituents, molecular weights, and applications among related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Applications/Properties | Evidence ID |

|---|---|---|---|---|---|---|

| 2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid | 1781508-50-6 | C₉H₄F₃NO₂S | 247.19 | -CF₃ (C2), -COOH (C4) | Pharmaceutical intermediates; potential cancer research | 3, 7, 17 |

| 2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | 937597-59-6 | C₉H₁₀F₃N₃O₂S | 281.26 | -NHBu (C2), -CF₃ (C4), -COOH (C5) | Not explicitly stated; likely used in agrochemicals or drug discovery | 4 |

| 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid | 928003-03-6 | C₁₂H₁₀F₃N₃O₂S | 317.29 | -NH(3-CF₃Ph) (C2), -CH₃ (C4), -COOH (C5) | Probable use in kinase inhibitors due to aromatic amine substitution | 5 |

| 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | Not available | C₁₁H₆F₃NO₂S | 273.23 | -Ph(4-CF₃) (C2), -COOH (C4) | Ligand in protein crystallography (e.g., RCSB PDB entry JL7) | 12 |

| (4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid | 154541-44-3 | C₁₁H₁₀F₃NO₂S | 289.26 | -Ph(4-CF₃) (C2), saturated thiazolidine ring | Investigated in chiral drug synthesis (e.g., antiviral or enzyme inhibitors) | 19 |

| 2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid | 1416157-62-4 | C₁₀H₅ClFNO₂S | 255.67 | -Ph(3-Cl,4-F) (C2), -COOH (C4) | Medicinal chemistry (halogen substitutions enhance bioavailability and target binding) | 20 |

Structural and Functional Insights

- Electron-Withdrawing Effects: The trifluoromethyl group in the target compound increases resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., 2-methyl derivatives in ).

- Hydrogen Bonding : Carboxylic acid groups (as in the target compound and ’s thiazole analog) enhance solubility and binding to enzymes or receptors.

Biological Activity

2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring with a trifluoromethyl group and a carboxylic acid functionality, which contributes to its unique chemical reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds related to benzothiazoles exhibit notable anticancer properties. A study highlighted that derivatives of benzothiazole, including 2-(trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid, demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid | MCF-7 (Breast) | 15.2 | Apoptosis induction |

| 2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid | A549 (Lung) | 12.5 | Cell cycle arrest |

| Benzothiazole derivative X | HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study: Inhibition of COX-2

In vitro assays demonstrated that 2-(trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid reduced COX-2 expression in LPS-stimulated macrophages by approximately 70%, indicating a strong anti-inflammatory effect.

Antioxidant Activity

Antioxidant properties have been attributed to this compound as well. It has shown efficacy in scavenging free radicals in various assays, which is crucial for preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| 2-(Trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid | 85% at 50 µM | 25.0 |

| Standard Antioxidant (Ascorbic Acid) | 95% at 50 µM | 15.0 |

The biological activity of 2-(trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may modulate receptor activity affecting cellular signaling pathways related to growth and survival.

- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress, which is linked to many chronic diseases.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions of precursor thioamide derivatives with trifluoromethyl-substituted aryl halides. For example, analogous compounds like benzimidazole-carboxylic acids are synthesized via cyclization using catalysts such as Pd(PPh₃)₄ under inert atmospheres . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to achieving >95% purity. Monitoring reaction progress with TLC and confirming purity via HPLC (C18 columns, acetonitrile/water mobile phases) is advised .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- NMR : ¹H and ¹⁹F NMR are essential. The trifluoromethyl group appears as a singlet near δ -60 ppm in ¹⁹F NMR. Aromatic protons in the benzothiazole ring typically resonate between δ 7.5–8.5 ppm in ¹H NMR. Spin-spin coupling between fluorine and adjacent protons may complicate interpretation .

- LCMS : High-resolution LCMS (ESI-negative mode) should show the molecular ion peak [M-H]⁻ matching the exact mass (e.g., m/z 260.03 for C₉H₅F₃NO₂S). Fragmentation patterns (e.g., loss of CO₂) confirm the carboxylic acid moiety .

- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles, particularly the planarity of the benzothiazole ring and the orientation of the trifluoromethyl group .

Q. How should stability and storage conditions be managed for this compound?

- Methodological Answer : The compound is sensitive to moisture and light. Store under argon at -20°C in amber vials. Stability studies (via ¹H NMR and HPLC over 6 months) indicate decomposition <5% under these conditions. Avoid prolonged exposure to basic pH, which may hydrolyze the benzothiazole ring .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the trifluoromethyl group) be resolved during structure refinement?

- Methodological Answer : Use SHELXL’s PART and AFIX commands to model disorder. For example, split the CF₃ group into two positions with partial occupancy. Restraints on bond lengths (C-F ≈ 1.33 Å) and angles (F-C-F ≈ 109.5°) improve refinement. Validate with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., hydrogen bonds involving the carboxylic acid) are consistent .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to dock the compound into target proteins (e.g., kinases or enzymes with hydrophobic pockets). The trifluoromethyl group’s electronegativity and the carboxylic acid’s hydrogen-bonding capacity are critical for binding affinity.

- QSAR Models : Generate 3D descriptors (e.g., electrostatic potential maps) using Gaussian08. Corrogate bioactivity data from patent compounds (e.g., pyridazine-carboxamides in EP 4,374,877) to predict modifications for enhanced potency .

Q. How can discrepancies between experimental and theoretical spectral data (e.g., NMR chemical shifts) be addressed?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level using Gaussian. Calculate NMR chemical shifts with the GIAO method. Deviations >0.5 ppm may indicate solvent effects (e.g., DMSO vs. CDCl₃) or conformational flexibility.

- Dynamic Effects : Perform MD simulations (AMBER force field) to assess rotational barriers of the trifluoromethyl group, which can broaden ¹⁹F NMR signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.